Methods of Synthesis
The synthesis of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane typically involves the reaction of dimethyldichlorosilane with ethanol in the presence of a catalyst. The general reaction can be summarized as follows:
Key parameters influencing this synthesis include:
This method allows for the efficient production of the silane compound while minimizing by-products .
Structural Characteristics
The molecular structure of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane features a central silicon-silicon bond flanked by two ethoxy groups and two methyl groups. The structural formula can be depicted as:
Key structural data includes:
The compound's structure allows for potential interactions with various substrates in polymerization processes .
Reactivity and Chemical Transformations
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane participates in several key chemical reactions:
These reactions are critical in forming durable silicone-based materials used in coatings and sealants .
Mechanistic Insights
The mechanism of action for 1,1,2,2-tetraethoxy-1,2-dimethyldisilane primarily revolves around its ability to undergo hydrolysis and subsequent condensation reactions. When exposed to moisture:
These mechanisms underpin its utility in producing high-performance polymers and coatings .
Properties Overview
The physical and chemical properties of 1,1,2,2-tetraethoxy-1,2-dimethyldisilane include:
Property | Value |
---|---|
Molecular Weight | 206.38 g/mol |
Appearance | Colorless liquid |
Boiling Point | Approximately 200°C |
Melting Point | Not applicable (liquid at room temperature) |
Density | Approximately 0.9 g/cm³ |
Solubility | Soluble in organic solvents |
Flash Point | Approximately 40°C |
These properties indicate that the compound is relatively stable under standard conditions but sensitive to moisture .
Scientific Applications
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane finds diverse applications across various fields:
Organosilicon chemistry, centered on compounds containing silicon-carbon bonds, represents a cornerstone of modern synthetic and materials science. Unlike carbon, silicon exhibits longer bond lengths, lower electronegativity, and higher bond polarity, enabling unique reactivity patterns. This branch of chemistry has evolved from fundamental exploration of silicon-silicon (Si-Si) bond formation to sophisticated applications in polymer science, nanotechnology, and electronics. The synthesis and manipulation of disilane derivatives—compounds featuring Si-Si bonds—have been particularly transformative, paving the way for advanced functional materials. Within this domain, alkoxysilanes, characterized by silicon-oxygen-alkyl linkages, serve as critical precursors due to their controlled hydrolysis kinetics and versatile ligand exchange capabilities. Among these, 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane ($\ce{C10H26O4Si2}$) exemplifies a structurally complex alkoxysilane with emerging significance in silicon-based polymer synthesis and materials engineering.
The systematic study of disilane derivatives began in earnest in the mid-20th century, driven by the quest to understand bonds between heavier group 14 elements. Early syntheses relied on stoichiometric reduction of chlorosilanes using alkali metals—the Wurtz coupling method—which often yielded complex mixtures of linear and cyclic oligomers with limited selectivity [1]. A breakthrough occurred in 1972 when Sakurai and Okada demonstrated controlled reductive coupling using sodium in liquid ammonia, achieving higher yields of specific disilane structures [1]. This methodology laid the groundwork for synthesizing asymmetrically substituted disilanes like 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane.
Subsequent advances focused on catalytic routes. The discovery of transition metal-catalyzed dehydrocoupling of hydrosilanes in the 1980s–1990s provided a more efficient pathway to Si-Si bonds without stoichiometric reductants [1]. Concurrently, the development of masked disilene strategies enabled controlled ring-opening polymerizations, expanding access to polysilanes with tailored architectures [1]. These innovations collectively addressed historical limitations in molecular weight control and regioselectivity, facilitating the incorporation of disilane units into polymers with precise steric and electronic properties.
Table 1: Key Identifiers and Properties of 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Property | Value |
---|---|
CAS Registry Number | 18001-76-8 |
Molecular Formula | $\ce{C10H26O4Si2}$ |
Molecular Weight | 266.482 g/mol |
Systematic Name | [Diethoxy(methyl)silyl]-diethoxy-methylsilane |
HS Code | 2931900090 |
Alkoxysilanes serve as indispensable precursors in materials science due to their hydrolytic sensitivity, which facilitates in situ generation of silanols for condensation reactions. This reactivity underpins sol-gel processes for silica and hybrid organic-inorganic materials, where tetraethoxysilane ($\ce{TEOS}$) is a benchmark precursor. However, disilane-based alkoxysilanes like 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane offer distinct advantages: their Si-Si bonds introduce enhanced flexibility, polarizability, and tailored degradation kinetics compared to monosilane analogues [4].
In dielectric film fabrication, alkoxysilanes contribute to low-κ materials essential for microelectronic miniaturization. Precise vapor deposition of 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane, activated by plasma or electron beams, enables the formation of silicon oxide films with reduced carbon contamination and improved mechanical stability [4]. The compound’s four ethoxy groups facilitate dense cross-linking during chemical vapor deposition (CVD), while the methyl substituents modulate film porosity and dielectric constants [4].
Surface modification represents another critical application. Alkoxysilanes form self-assembled monolayers (SAMs) on hydroxylated surfaces (e.g., glass, silicon oxide). Here, 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane’s branched structure promotes vertical polymerization, yielding thicker, more resilient coatings than those derived from mono-alkoxysilanes. This property is exploited in hydrophobic coatings, chromatographic stationary phases, and release agents where polydimethylsiloxane (PDMS) modifications enhance compatibility with organic matrices [3].
1,1,2,2-Tetraethoxy-1,2-dimethyldisilane occupies a niche role in polymer science as a difunctional monomer capable of simultaneous chain extension and branching. Its molecular architecture—featuring two silicon atoms each bearing ethoxy and methyl groups—enables dual reactivity modes:
The compound’s utility is particularly evident in ring-opening polymerization (ROP) of masked disilenes. Under catalytic conditions, 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane acts as a "disilene equivalent," generating transient species that insert into growing polymer chains. This method, pioneered by Sakurai and Matyjaszewski, affords linear polysilanes with higher regioregularity than classical Wurtz synthesis [1]. Additionally, its tetrafunctional nature promotes cross-linking in PDMS composites, enhancing thermal stability without compromising elasticity—a critical requirement for high-performance elastomers in microfluidics and lithography [3] [6].
Table 2: Polymer Synthesis Routes Involving 1,1,2,2-Tetraethoxy-1,2-dimethyldisilane
Synthetic Method | Reaction Mechanism | Polymer Architecture | Key Applications |
---|---|---|---|
Catalytic Dehydrocoupling | Transition metal-catalyzed Si-H / Si-OR dehydrocoupling | Branched polysiloxanes with Si-Si bonds | Dielectric coatings, gas separation membranes |
Ring-Opening Polymerization | Disilene insertion via masked disilene intermediates | Linear polysilanes with controlled MW | Photoconductive films, lithographic templates [6] |
Sol-Gel Polycondensation | Acid/Base-catalyzed hydrolysis of ethoxy groups | Hybrid SiO₂/polysilane networks | Low-κ films, hydrophobic coatings [4] |
Wurtz Reductive Coupling | Alkali metal-mediated Si-OR reduction | Statistical copolymers | Precursors for SiC ceramics, photoresists [1] |
Future research directions focus on exploiting the compound’s latent reactivity for sequence-controlled polymers and nanocomposites. Its potential in directed self-assembly (DSA) lithography, where disilane blocks guide nanoscale domain segregation, exemplifies ongoing innovations in semiconductor patterning [6].
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